molecular formula C21H19N3O B14172163 N-(1,3-diphenylpropan-2-ylideneamino)pyridine-4-carboxamide CAS No. 356075-39-3

N-(1,3-diphenylpropan-2-ylideneamino)pyridine-4-carboxamide

Katalognummer: B14172163
CAS-Nummer: 356075-39-3
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: NCFANXGRONSQTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-diphenylpropan-2-ylideneamino)pyridine-4-carboxamide is a complex organic compound featuring a pyridine ring substituted with a carboxamide group and a diphenylpropan-2-ylideneamino moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-diphenylpropan-2-ylideneamino)pyridine-4-carboxamide typically involves the condensation of pyridine-4-carboxamide with 1,3-diphenylpropan-2-one under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,3-diphenylpropan-2-ylideneamino)pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(1,3-diphenylpropan-2-ylideneamino)pyridine-4-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(1,3-diphenylpropan-2-ylideneamino)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(1,3-diphenylpropan-2-ylideneamino)pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of both a pyridine ring and a diphenylpropan-2-ylideneamino moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

356075-39-3

Molekularformel

C21H19N3O

Molekulargewicht

329.4 g/mol

IUPAC-Name

N-(1,3-diphenylpropan-2-ylideneamino)pyridine-4-carboxamide

InChI

InChI=1S/C21H19N3O/c25-21(19-11-13-22-14-12-19)24-23-20(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,24,25)

InChI-Schlüssel

NCFANXGRONSQTN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC(=NNC(=O)C2=CC=NC=C2)CC3=CC=CC=C3

Löslichkeit

43.7 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.